molecular formula C14H17N3OS2 B2440258 1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea CAS No. 900009-26-9

1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea

Cat. No. B2440258
CAS RN: 900009-26-9
M. Wt: 307.43
InChI Key: HLNGUWUZYQEVNR-UHFFFAOYSA-N
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Description

1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea, also known as MTU, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MTU belongs to the class of urea derivatives and has been found to exhibit various biochemical and physiological effects. In

Scientific Research Applications

Pyridylthiazole-based Ureas as ROCK Inhibitors

Pyridylthiazole-based ureas have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), which are crucial for various physiological processes. These compounds, with specific substitutions at the benzylic position and the phenyl ring, exhibit significant inhibitory activity, highlighting their potential in therapeutic applications, particularly in treating conditions associated with ROCK activity, such as cancer (Pireddu et al., 2012).

Conformational Adjustments in Urea and Thiourea Derivatives

Studies on 1-(n-methylthiazol-2-yl)-3-naphthalen-1-yl-thiourea and its urea derivatives have shown conformational adjustments through carbon-nitrogen bond rotation, affecting their self-assembly and polymorphism. These findings contribute to the understanding of molecular interactions and design of molecular assemblies in material science (Phukan & Baruah, 2016).

Antimicrobial and Antibacterial Activities of Urea Derivatives

Urea derivatives carrying 1,2,4-triazole moieties have been developed and assessed for their antimicrobial action. The incorporation of triazole scaffolds enhances the biological relevance of these compounds, making them valuable for pharmaceutical applications, especially as potential treatments for various bacterial infections (Choudhary et al., 2023).

Catalytic Applications and Molecular Hybrid Scaffolds

Research on 1-benzyl-4-((phenylthio)-/(phenylseleno)methyl)-1H-1,2,3-triazole and its complexes with ruthenium(II) reveals potential in catalytic oxidation and transfer hydrogenation processes. The structural properties and coordination modes of these complexes indicate their applicability in catalysis, providing insights into the design of new catalytic systems (Saleem et al., 2013).

properties

IUPAC Name

1-(4-methyl-1,3-thiazol-2-yl)-3-(3-phenylsulfanylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS2/c1-11-10-20-14(16-11)17-13(18)15-8-5-9-19-12-6-3-2-4-7-12/h2-4,6-7,10H,5,8-9H2,1H3,(H2,15,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLNGUWUZYQEVNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)NC(=O)NCCCSC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylthiazol-2-yl)-3-(3-(phenylthio)propyl)urea

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